molecular formula C16H16 B14597967 Benzene, 1-methyl-4-(2-phenyl-1-propenyl)- CAS No. 60623-85-0

Benzene, 1-methyl-4-(2-phenyl-1-propenyl)-

Cat. No.: B14597967
CAS No.: 60623-85-0
M. Wt: 208.30 g/mol
InChI Key: YLLURBLBZOUAPN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methyl-4-(2-phenyl-1-propenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with cinnamyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methyl-4-(2-phenyl-1-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Catalytic hydrogenation can reduce the propenyl group to a propyl group.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 1-methyl-4-(2-phenylpropyl)benzene.

    Substitution: Formation of nitro, sulfo, or halo derivatives of the original compound.

Scientific Research Applications

Benzene, 1-methyl-4-(2-phenyl-1-propenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-(2-phenyl-1-propenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    p-Allyltoluene: Similar structure but lacks the phenyl substitution on the propenyl group.

    p-Methylallylbenzene: Another derivative with a different substitution pattern.

    1-Allyl-4-methylbenzene: Similar but with an allyl group instead of a propenyl group.

Uniqueness

Benzene, 1-methyl-4-(2-phenyl-1-propenyl)- is unique due to the presence of both a methyl group and a phenyl-substituted propenyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-methyl-4-(2-phenylprop-1-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-13-8-10-15(11-9-13)12-14(2)16-6-4-3-5-7-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLURBLBZOUAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396585
Record name Benzene, 1-methyl-4-(2-phenyl-1-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60623-85-0
Record name Benzene, 1-methyl-4-(2-phenyl-1-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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